molecular formula C13H9ClFNO B1414936 1-(4-Chloro-2-fluorophenyl)-2-(pyridin-2-yl)ethan-1-one CAS No. 1039946-66-1

1-(4-Chloro-2-fluorophenyl)-2-(pyridin-2-yl)ethan-1-one

Cat. No.: B1414936
CAS No.: 1039946-66-1
M. Wt: 249.67 g/mol
InChI Key: SUKAXDVIBUIWDE-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluorophenyl)-2-(pyridin-2-yl)ethan-1-one is an organic compound that belongs to the class of ketones. It features a phenyl ring substituted with chlorine and fluorine atoms, as well as a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-fluorophenyl)-2-(pyridin-2-yl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-fluoroacetophenone and 2-bromopyridine.

    Reaction Conditions: A common method involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under inert atmosphere conditions.

    Catalysts and Reagents: Palladium(II) acetate, triphenylphosphine, and a base like potassium carbonate are used.

    Solvents: The reaction is usually carried out in an organic solvent like toluene or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-fluorophenyl)-2-(pyridin-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to form secondary alcohols.

    Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-2-(pyridin-2-yl)ethan-1-one depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or modulating their activity.

    Chemical Reactions: The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the electron-donating effects of the pyridine ring.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-(pyridin-2-yl)ethan-1-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    1-(4-Fluorophenyl)-2-(pyridin-2-yl)ethan-1-one: Lacks the chlorine atom, leading to different chemical properties.

    1-(4-Chloro-2-fluorophenyl)-2-(pyridin-3-yl)ethan-1-one: The position of the nitrogen in the pyridine ring is different, which can influence its interactions with biological targets.

Uniqueness

1-(4-Chloro-2-fluorophenyl)-2-(pyridin-2-yl)ethan-1-one is unique due to the specific combination of substituents on the phenyl ring and the position of the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-2-pyridin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO/c14-9-4-5-11(12(15)7-9)13(17)8-10-3-1-2-6-16-10/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKAXDVIBUIWDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC(=O)C2=C(C=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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